molecular formula C9H12BrN B13847773 4-Bromo-3-isopropylaniline

4-Bromo-3-isopropylaniline

Cat. No.: B13847773
M. Wt: 214.10 g/mol
InChI Key: FAUPQXPLQMXUKA-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropylaniline is a halogenated aniline derivative characterized by a bromine atom at the para position (C4) and an isopropyl group at the meta position (C3) on the benzene ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing bromine and bulky isopropyl substituent influence reactivity and regioselectivity in cross-coupling reactions .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-bromo-3-propan-2-ylaniline

InChI

InChI=1S/C9H12BrN/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,11H2,1-2H3

InChI Key

FAUPQXPLQMXUKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-isopropylaniline typically involves the bromination of 3-isopropylaniline. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-isopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation can produce nitro or nitroso derivatives .

Scientific Research Applications

4-Bromo-3-isopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-isopropylaniline involves its interaction with specific molecular targets. The bromine and isopropyl groups influence its reactivity and binding affinity to various substrates. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways to exert its effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Crystallographic Studies: Analogs like (Z)-4-Bromo-N-{(Z)-3-[(4-bromo-2,6-diisopropylphenyl)imino]butan-2-yl-idene}-2,6-diisopropylaniline exhibit planar geometries stabilized by intramolecular hydrogen bonding, suggesting similar stability in this compound derivatives .
  • Thermal Stability : Methyl and isopropyl substituents enhance thermal stability compared to halogen-only analogs, as observed in differential scanning calorimetry (DSC) studies .

Biological Activity

4-Bromo-3-isopropylaniline is an organic compound that exhibits significant biological activity, making it a subject of interest in pharmacological and biochemical research. This compound, characterized by its unique structural features—a bromine atom at the para position and an isopropyl group at the amino position—enhances its reactivity and selectivity in various applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN, with a molecular weight of approximately 227.11 g/mol. Its structure can be represented as follows:

4 Bromo 3 isopropylaniline C10H12BrN \text{4 Bromo 3 isopropylaniline}\quad \text{ C10H12BrN }

Key Features:

  • Bromine Atom: Enhances reactivity and selectivity.
  • Isopropyl Group: Provides bulkiness, influencing binding interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

Research Findings

Recent studies have explored the biological implications of this compound, revealing its potential as a lead compound in drug discovery:

  • A study demonstrated that this compound interacts with specific enzymes involved in metabolic pathways, influencing their activity and offering insights into its pharmacological potential.
  • Another investigation highlighted its role in modulating receptor signaling pathways, suggesting applications in developing drugs targeting these receptors.

Case Studies

  • Inhibition of Enzyme Activity:
    • A study focused on the inhibition of arylamine N-acetyltransferases (NATs), which are crucial for the metabolism of aromatic amines. The findings indicated that this compound could potentially inhibit NAT activity, thereby reducing the bioactivation of carcinogenic metabolites .
  • Antimicrobial Potential:
    • Although limited data exist specifically for this compound, related compounds have shown promising antibacterial properties. The structural similarity suggests potential applications in developing antimicrobial agents .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameKey Structural DifferencesBiological Activity
4-BromoanilineLacks isopropyl group; less bulkyReduced reactivity
N-IsopropylanilineLacks bromine atom; reduced reactivityLimited biological activity
4-Chloro-N-isopropylanilineContains chlorine instead of bromineVaries based on halogen
3-Bromo-4-isopropylanilineBromine at a different positionSimilar but distinct properties

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